N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide is a novel inhibitor of stearoyl-CoA desaturase-1 (SCD-1). [] SCD-1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids. [] Abnormal levels of monounsaturated fatty acids are implicated in various metabolic disorders, including obesity, insulin resistance, hepatic steatosis, and nonalcoholic steatohepatitis (NASH). [] Therefore, SCD-1 inhibition has emerged as a potential therapeutic strategy for these conditions. [] N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide has been researched for its potential in attenuating hepatic lipid accumulation, liver injury, and inflammation in NASH models. []
N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide exerts its therapeutic effects by inhibiting SCD-1 activity. [] By reducing SCD-1 activity, this compound aims to normalize the biosynthesis of monounsaturated fatty acids and ameliorate the metabolic dysregulation associated with conditions like NASH. []
N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide has been studied for its potential application in the treatment of nonalcoholic steatohepatitis (NASH). [] In a rat model of NASH induced by a methionine and choline-deficient (MCD) diet, this compound demonstrated a significant reduction in hepatic triglyceride accumulation, liver injury markers (AST and ALT), and histological improvements in steatosis, hepatocellular degeneration, and inflammation. [] This suggests its potential as a promising therapeutic agent for NASH.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2